![molecular formula C14H23N3O2S B5511262 (4-{[2-(propylthio)pyrimidin-5-yl]methyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5511262.png)
(4-{[2-(propylthio)pyrimidin-5-yl]methyl}-1,4-oxazepan-6-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves complex organic reactions, highlighting the intricate steps needed to construct the core structure. For instance, compounds like "(13-Methyl-1,4,7,8,13,13b-hexahydro[1',2']oxazepino[2',3':1,2]pyrido[3,4-b]indol-1-yl)methanol" demonstrate the complexity of synthesizing molecules containing oxazepine and pyrimidine rings, which are stabilized by intermolecular hydrogen bonds and stacking interactions (Ohishi et al., 1995). Such methods could be analogous to synthesizing the target compound, involving meticulous planning and execution.
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the spatial arrangement of atoms within the compound and how this influences its properties and reactivity. Studies on similar compounds, such as the investigation of "Methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5,5-dimethyl hexahydro-1-pyrimidinyl)methyl]-5,5-dimethyl hexahydro-1-pyrimidinyl}-1-diazenyl) benzoate," offer insights into how such structures are characterized using techniques like X-ray diffraction, revealing details about conformation and molecular packing (Moser et al., 2005).
Chemical Reactions and Properties
The chemical reactivity and properties of the compound can be deduced by examining similar chemical frameworks. For example, the reactivity of pyrimidinyl compounds towards electrophiles and nucleophiles, as well as their potential to undergo cycloaddition reactions, has been well-documented. Research on "Reactions of (S)-(4-nitrophenyl)[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl methanesulfonate with alkali metal halides and lithium hydroxide," offers a glimpse into the complex reactivity patterns that could be expected from our compound, suggesting versatile functional group transformations (Madesclaire et al., 2013).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are pivotal for understanding the compound's behavior in different environments. Spectroscopic studies, like those conducted on "Spectroscopic studies of the molecular organization of 4-([1,2,4] triazolo [4,3- a ] pyridin-3-yl)-6-methylbenzene-1,3-diol," provide valuable data on how molecular interactions influence these properties and how they can be analyzed using various spectroscopic techniques (Matwijczuk et al., 2018).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity towards other chemicals, stability under different conditions, and potential for forming derivatives, is essential for the application of the compound in various fields. Studies on compounds like "Synthesis and biological evaluation of (4-(trifluoromethyl)-hexahydro-4-hydroxy-1-methyl-6-aryl-2-thioxopyrimidin-5-yl)(4-methoxyphenyl)methanone derivatives" shed light on the methods for evaluating these properties and the potential bioactivity of such molecules (Chaudhari, 2012).
properties
IUPAC Name |
[4-[(2-propylsulfanylpyrimidin-5-yl)methyl]-1,4-oxazepan-6-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2S/c1-2-5-20-14-15-6-12(7-16-14)8-17-3-4-19-11-13(9-17)10-18/h6-7,13,18H,2-5,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMBBPZIUVDIOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC=C(C=N1)CN2CCOCC(C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.